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molecular formula C6H4BrClFN B1524331 3-Bromo-5-chloro-2-fluoroaniline CAS No. 1269232-95-2

3-Bromo-5-chloro-2-fluoroaniline

Cat. No. B1524331
M. Wt: 224.46 g/mol
InChI Key: CSHMFIIPOVGVDN-UHFFFAOYSA-N
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Patent
US09314464B2

Procedure details

A solution of tert-butyl 3-bromo-5-chloro-2-fluorophenylcarbamate (900 mg, 2.78 mmol) in DCM/TFA (1:1, 20 mL) was stirred at rt for 1 h. The reaction mixture was concentrated, then the residue was taken up in ethyl acetate and washed with aqueous sodium bicarbonate and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated to provide the crude title compound (736 mg). MS m/z 223.9 (M+1).
Quantity
900 mg
Type
reactant
Reaction Step One
Name
DCM TFA
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:17])=[C:4]([NH:9]C(=O)OC(C)(C)C)[CH:5]=[C:6]([Cl:8])[CH:7]=1>C(Cl)Cl.C(O)(C(F)(F)F)=O>[Br:1][C:2]1[C:3]([F:17])=[C:4]([CH:5]=[C:6]([Cl:8])[CH:7]=1)[NH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
BrC=1C(=C(C=C(C1)Cl)NC(OC(C)(C)C)=O)F
Name
DCM TFA
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl.C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(N)C=C(C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 736 mg
YIELD: CALCULATEDPERCENTYIELD 117.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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